N-ethyl-2,2-difluoroacetamide
Description
Significance of Fluorinated Amides in Contemporary Organic Synthesis
Fluorinated amides are recognized as crucial structural motifs in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govacs.orgresearchgate.net The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, the development of synthetic methodologies for accessing these compounds is a primary focus of modern organic chemistry. nih.govacs.orgresearchgate.net Amides, in general, are fundamental functional groups in organic chemistry and are pivotal in the pharmaceutical industry and life sciences. researchgate.net The synthesis of fluorinated amides, however, presents unique challenges and opportunities. nih.govacs.orgresearchgate.net
Historical Context of Difluoroacetamide Research
The investigation of fluorinated organic compounds has a rich history. Early research into compounds like N,N-difluoroacetamide laid the groundwork for understanding the properties and reactivity of molecules containing the difluoroacetamide moiety. chemsynthesis.com Foundational work on the synthesis and reactivity of related α-fluoroamine reagents was pioneered by researchers such as Olah, Ishikawa, and Petrov. nih.gov Over the years, research has expanded to include a variety of difluoroacetamide derivatives, driven by the quest for new materials and therapeutic agents. ontosight.ai The development of methods to generate equivalents of difluoroacetamide or difluoroacetate (B1230586) anions has further broadened the synthetic utility of this class of compounds. nih.gov
Scope and Research Objectives for N-ethyl-2,2-difluoroacetamide Studies
The primary objective in the study of this compound is to elucidate its chemical properties and potential applications. Research in this area is often focused on developing efficient synthetic routes to this and related compounds. Understanding its reactivity profile is also crucial for its potential use as a building block in the synthesis of more complex molecules. While specific biological activities are an area of interest for many fluorinated compounds, the foundational research on this compound is centered on its synthesis and chemical characterization.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 672-16-2 | bldpharm.comchemicalbook.com |
| Molecular Formula | C4H7F2NO | bldpharm.comchembk.com |
| Molecular Weight | 123.10 g/mol | bldpharm.comchemicalbook.com |
| IUPAC Name | This compound | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
672-16-2 |
|---|---|
Molecular Formula |
C4H7F2NO |
Molecular Weight |
123.10 g/mol |
IUPAC Name |
N-ethyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C4H7F2NO/c1-2-7-4(8)3(5)6/h3H,2H2,1H3,(H,7,8) |
InChI Key |
NPCMGJIFTRTKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Historical and Classical Synthetic Approaches
Traditional methods for synthesizing amides have been widely adapted for the production of N-ethyl-2,2-difluoroacetamide. These approaches typically involve the formation of the amide bond through acylation reactions using activated fluorinated precursors or through direct amidation strategies.
A primary and straightforward route to this compound is the acylation of ethylamine (B1201723) with a reactive derivative of 2,2-difluoroacetic acid. This method relies on the high reactivity of acyl halides or anhydrides to drive the reaction towards amide formation.
Difluoroacetyl halides, such as difluoroacetyl chloride or difluoroacetyl fluoride (B91410), serve as common precursors. google.com These compounds react readily with ethylamine, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the displacement of the halide and formation of the stable amide bond. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.
Another approach involves the use of ethyl difluoroacetate (B1230586) in a condensation reaction, although this is less direct for amide synthesis and more commonly used for creating carbon-carbon bonds, such as in the Claisen condensation to form products like ethyl 4,4-difluoroacetoacetate. google.com However, the underlying precursors, such as those derived from the cracking of 1,1,2,2-tetrafluoroethyl methyl ether, highlight the importance of difluoroacetyl intermediates in the synthesis of this class of compounds. google.com
Table 1: Examples of Fluorinated Precursors for Acylation
| Precursor Type | Specific Example | General Reaction |
|---|---|---|
| Acyl Halide | 2,2-Difluoroacetyl chloride | CHF₂COCl + 2 CH₃CH₂NH₂ → CHF₂CONHCH₂CH₃ + CH₃CH₂NH₃Cl |
| Acyl Halide | 2,2-Difluoroacetyl fluoride | CHF₂COF + 2 CH₃CH₂NH₂ → CHF₂CONHCH₂CH₃ + CH₃CH₂NH₃F |
Alternative amidation strategies involve building the difluoroacetamide moiety from different starting materials. One notable historical method involves the reaction of tetrafluoroethylene (B6358150) (TFE) with a primary or secondary amine in the presence of water. quickcompany.in This process yields a difluoroacetamide, and while many documented examples use secondary amines like dimethylamine, the methodology is applicable to primary amines such as ethylamine. quickcompany.in The reaction proceeds through an intermediate that is subsequently hydrolyzed to form the amide. quickcompany.in
More complex strategies have also been explored in related systems. For instance, N-acylisatins can undergo ring-opening reactions with primary amines to yield N-acylphenyl-2,2-difluoroacetamides. scielo.br Although this produces a more substituted analog, it demonstrates a valid amidation pathway where the difluoroacetamide core is formed via nucleophilic attack and subsequent rearrangement. scielo.br
Modern and Optimized Synthetic Protocols
In line with the principles of green chemistry, modern synthetic efforts have focused on developing protocols that are more efficient, use less hazardous materials, and are more environmentally friendly. itmedicalteam.plresearchgate.net These include microwave-assisted synthesis, the use of solvent-free conditions, and the development of advanced catalytic systems.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. dergipark.org.trresearchgate.net This is attributed to efficient and rapid heating of the reaction mixture. dergipark.org.tr
For the synthesis of this compound, a classical acylation reaction can be significantly optimized using microwave heating. The reaction between ethylamine and a difluoroacetic acid derivative in a suitable solvent, or even under solvent-free conditions, can be completed in a fraction of the time required by traditional refluxing. nih.gov This rapid, controlled heating minimizes the formation of byproducts and can lead to cleaner reaction profiles. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Acylation (Hypothetical)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 5-15 min) |
| Energy Input | Less efficient, bulk heating | Direct, efficient heating of polar molecules |
| Typical Yield | Moderate to Good | Good to Excellent |
| Byproduct Formation | Potentially higher due to prolonged heating | Often reduced |
The elimination of volatile organic solvents is a key goal in green chemistry, as it reduces pollution, cost, and handling hazards. itmedicalteam.plresearchgate.net Many reactions, including acylations, can be performed under solvent-free or solid-state conditions. researchgate.netjmchemsci.com These reactions can be carried out by simply grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat mixture of reactants. itmedicalteam.pljmchemsci.com
The acylation of ethylamine to form this compound is a candidate for such a solvent-free approach. The reaction could be performed by mixing ethylamine directly with an acylating agent like difluoroacetic anhydride. The use of a solid catalyst, such as H-beta zeolite, has been shown to be effective for acylations of amines at room temperature under solvent-free conditions, offering a practical and environmentally benign route. jmchemsci.com
The use of catalysts can significantly improve the efficiency, selectivity, and yield of amide synthesis. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with greater control.
In the context of acylation, various catalysts have been developed that are effective under solvent-free or conventional conditions. For example, zirconocene (B1252598) bis(perfluorooctanesulfonate)s have been reported as highly effective catalysts for the synthesis of amides from amines and anhydrides under solvent-free conditions, offering high yields and simple product purification. jmchemsci.com Similarly, metal perchlorates have been found to catalyze the acylation of amines effectively. jmchemsci.com For amide bond formation from carboxylic acids and amines, coupling reagents like N,N'-carbonyldiimidazole can be used, which act as activators and are highly efficient. google.com While the direct application of every catalyst to this specific synthesis requires empirical validation, these examples represent a toolbox of modern methods to enhance the production of this compound.
Table 3: Catalytic Systems for Amide Synthesis
| Catalyst/Reagent | Reaction Type | Potential Role in Synthesis | Source |
|---|---|---|---|
| H-beta Zeolite | Acylation | Solid acid catalyst for solvent-free acylation at room temperature. | jmchemsci.com |
| Zirconocene bis(perfluorooctanesulfonate)s | Acylation | Lewis acid catalyst for solvent-free acylation with high reactivity. | jmchemsci.com |
| N,N'-Carbonyldiimidazole (CDI) | Amide Coupling | Activates the carboxylic acid for efficient reaction with the amine. | google.com |
Green Chemistry Principles in Synthesis Route Design
The synthesis of this compound and related fluorinated compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are crucial for developing sustainable chemical processes. researchgate.netnih.govnih.govactascientific.comjetir.org Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. nih.govnih.govjetir.org
In the context of fluorinated compound synthesis, this translates to avoiding toxic reagents and minimizing by-product formation. researchgate.net For instance, traditional methods for introducing fluorine can involve hazardous reagents. Green chemistry encourages the development of catalytic methods, which are often more selective and efficient than stoichiometric reagents. nih.gov The use of renewable feedstocks and the reduction of unnecessary derivatization steps are also central to designing greener synthetic pathways. nih.gov Furthermore, designing chemical products that degrade into innocuous substances after their use is a key goal to prevent environmental persistence. nih.gov The ideal green synthesis is one that starts with non-polluting materials and utilizes catalysts and conditions that are environmentally benign. jetir.org
Derivatization Strategies from this compound
This compound serves as a versatile starting material for the synthesis of a variety of more complex fluorinated molecules. Derivatization strategies are employed to introduce new functional groups and build molecular complexity, often with the goal of enhancing biological activity or creating novel materials.
Construction of Fluorinated Cyclic Amines and Amides
The synthesis of fluorinated cyclic amines is of significant interest in medicinal chemistry due to the beneficial effects of fluorine on properties like metabolic stability and binding affinity. A modular two-step synthesis has been reported for cyclic β-fluoroalkyl amines that utilizes a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. nih.gov This method provides an alternative to traditional routes that often require hazardous reagents or lengthy synthetic sequences. nih.gov
Another approach involves a one-pot synthesis of fluorinated hydroxamic acid, amide, and thioamide derivatives. nih.gov This method proceeds through the N-perfluoroalkylation of nitrosoarenes to form labile N-perfluoroalkylated hydroxylamines. nih.gov Subsequent controllable oxy/thiodefluorination of these intermediates allows for the formation of the desired amide products. nih.gov The mechanism is thought to involve the formation of an oxaziridine (B8769555) intermediate, which can then be selectively functionalized. nih.gov
Synthesis of α-Aryl-α,α-Difluoroacetamides
The development of methods for the synthesis of α-aryl-α,α-difluoroacetamides is an active area of research. One notable strategy involves the activation of fluorinated ethylamines with a Lewis acid, such as boron trifluoride etherate, to generate stable iminium salts. nih.gov These salts can then react with electron-rich arenes or heteroarenes through nucleophilic addition to yield various aryl or heteroaryl fluoromethyl ketones, which are precursors to the desired acetamides. nih.gov
Preparation of Related Fluorinated Intermediates
This compound is a precursor to a range of valuable fluorinated intermediates. For example, 2,2-difluoroethylamine (B1345623) is an important intermediate in the preparation of active pharmaceutical ingredients. google.com It can be synthesized from 2,2-difluoroacetamide (B1351127) via reduction with reagents like diborane (B8814927) or sodium borohydride (B1222165) in the presence of boron trifluoride etherate. google.com
The derivatization of small molecules with specific reagents can enhance their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com While not directly a synthetic transformation of the core structure, this highlights the importance of the amide functionality in providing a handle for further chemical modification. For instance, derivatizing agents can introduce a chargeable moiety to improve ionization efficiency in the mass spectrometer. ddtjournal.com
Furthermore, polymer-assisted synthesis has been utilized to create libraries of related compounds, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, demonstrating the utility of building complex molecules from simpler, functionalized starting materials. researchgate.net Additionally, novel synthetic routes have been developed for compounds like 2,2-bis(2-methoxy-1-oxidodiazenyl)ethyl derivatives through the reaction of the corresponding trifluoroacetate (B77799) with nitramines. researchgate.net
The strategic derivatization of thiols using reagents like N-ethylmaleimide (NEM) is crucial for their accurate measurement, as it prevents their oxidation. nih.gov This underscores the broader importance of derivatization in chemical and biological analysis.
Mechanistic Investigations and Reactivity Studies
Influence of Fluorine Atoms on Electronic Structure and Reactivity
The introduction of two fluorine atoms on the α-carbon of the acetamide (B32628) backbone significantly alters the electronic properties and reactivity of N-ethyl-2,2-difluoroacetamide compared to its non-fluorinated counterpart.
The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the α-carbon. This effect is transmitted to the adjacent carbonyl carbon, substantially increasing its partial positive charge and, consequently, its electrophilicity. libretexts.orgnih.gov The carbonyl group becomes highly polarized, making it a prime target for nucleophilic attack. libretexts.org This enhanced electrophilicity is a key factor governing the reactivity of this compound in various chemical transformations. Theoretical models, such as Conceptual Density Functional Theory (CDFT), quantify electrophilicity and would predict a high electrophilicity index for this compound due to the influence of the fluorine atoms on its frontier molecular orbitals. nih.govrsc.org
Nucleophilic Substitution and Acyl Transfer Mechanisms
This compound undergoes nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. libretexts.orgpressbooks.pub This reaction, also known as acyl transfer, proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comkhanacademy.orglibretexts.org
The general mechanism involves the initial attack of a nucleophile on the highly electrophilic carbonyl carbon, leading to the formation of a transient, sp³-hybridized tetrahedral intermediate. pressbooks.publibretexts.org This initial step is often rate-determining. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling a leaving group. In the case of reactions involving this compound, the ethylamino group (-NHEt) or a derivative thereof would be the leaving group, depending on the specific reaction conditions and the nature of the nucleophile. The facility of this reaction is enhanced by the electron-withdrawing fluorine atoms, which stabilize the developing negative charge on the oxygen in the tetrahedral intermediate.
Transition Metal-Catalyzed Transformations
The unique reactivity of the difluoroacetamide moiety makes this compound and its derivatives valuable substrates in transition metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are powerful methods for forming C-N and C-C bonds. nih.gov While specific studies on the copper-catalyzed arylation of this compound are not extensively documented, the arylation of related amides and fluorinated compounds provides a strong precedent for its potential reactivity. For instance, copper-catalyzed N-arylation of amides with aryl halides proceeds under mild conditions, often accelerated by the use of appropriate ligands. nih.gov The N-H bond in this compound could potentially be arylated under similar copper-catalyzed Chan-Lam conditions using arylboronic acids.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. wikipedia.orglibretexts.org Difluoroacetamides, particularly their bromo-derivatives, have emerged as competent coupling partners in such transformations.
Research has demonstrated the successful palladium-catalyzed carbonylative Suzuki coupling of bromodifluoroacetamides with alkylboron reagents to synthesize α,α-difluoro-β-alkyl-β-ketoamides. acs.org This indicates the viability of the difluoroacetamide scaffold in palladium-catalyzed cycles. Although this example involves a bromo-derivative, it highlights the potential for functionalized this compound to participate in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups.
The following table summarizes conditions for a related palladium-catalyzed synthesis of sulfinamides from aryl halides, demonstrating the broad applicability of such catalytic systems. nih.gov
| Entry | Aryl Halide | Sulfinylamine | Catalyst (mol %) | Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | p-Fluoro bromobenzene | TIPS-NSO | SPhos Pd G3 (10) | HCO2Cs | 1,4-Dioxane | 75 | 85 |
Furthermore, iridium-catalyzed reductive functionalization of amides has been shown to be effective with difluoroacetamide-containing zinc bromides, leading to the formation of α-difluoroalkylated amines in high yields. nih.govacs.org This showcases that other transition metals can also effectively catalyze transformations of the difluoroacetamide core.
The table below presents data from an iridium-catalyzed difluoroalkylation of tertiary amides, illustrating the utility of difluoroacetamide derivatives in these reactions. nih.govacs.org
| Entry | Amide | Difluoro-organozinc Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | N,N-dimethylbenzamide | BrZnCF2CO2Et | [Ir(COD)Cl]2/dppp | 3b | 84 |
| 2 | N,N-dimethyl-4-(trifluoromethyl)benzamide | BrZnCF2CO2Et | [Ir(COD)Cl]2/dppp | 3c | 75 |
| 3 | N,N-dimethyl-2-methoxybenzamide | BrZnCF2CO2Et | [Ir(COD)Cl]2/dppp | 3d | 62 |
Radical Reaction Pathways in Fluorinated Amide Synthesis
The synthesis of fluorinated amides can proceed through various routes, some of which involve radical intermediates. A notable one-pot method has been developed for creating a range of fluorinated hydroxamic acids, amides, and thioamides. google.comCurrent time information in Bangalore, IN. This process begins with the N-perfluoroalkylation of nitrosoarenes using perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamines. google.comCurrent time information in Bangalore, IN. Although these intermediates are typically not stable enough to be isolated, they can be controllably converted into the final fluorinated amide products through a subsequent defluorination step. google.comCurrent time information in Bangalore, IN.
The proposed mechanism for this defluorinative functionalization is thought to be facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group. Current time information in Bangalore, IN. This leads to the formation of an oxaziridine (B8769555) intermediate, which is then rapidly converted to the product. Current time information in Bangalore, IN. For instance, in the presence of a reducing agent like Zn/HCl, the intermediate is thought to form an iminoyl fluoride (B91410), which upon hydrolysis yields the final amide. Current time information in Bangalore, IN.
It is crucial to recognize that this pathway has been described for perfluoroalkylated amines and may not be directly applicable to the synthesis of this compound without specific experimental validation. google.comCurrent time information in Bangalore, IN. The stability and reactivity of the difluoroacetyl group compared to a perfluoroalkyl group would be a key factor in determining the reaction's viability and mechanism.
Photoredox Catalysis in C-C and C-N Bond Formations
Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has become a powerful tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.
In the context of C-C bond formation, research has shown that amides can direct the functionalization of typically unactivated sp³ C-H bonds. One such strategy involves a photoredox-catalyzed 1,5-hydrogen atom transfer (1,5-HAT). In this process, an amide's N-H bond is deprotonated, and the resulting amidyl anion is oxidized by an excited photocatalyst to form a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a specific carbon atom within the same molecule, creating a carbon-centered radical that can be trapped by various reactants, such as electron-deficient alkenes, to form a new C-C bond.
However, the acidity of the N-H bond is critical for the initial deprotonation step. Studies have indicated that highly electron-withdrawing groups, such as the trifluoroacetyl group, are effective in acidifying the N-H bond sufficiently for the reaction to proceed. It has been explicitly noted that less acidifying groups, including the difluoroacetyl group found in this compound, may not lead to the desired product under similar conditions. This suggests that the specific electronic properties of this compound may make it an unsuitable substrate for this particular type of photoredox-catalyzed C-H functionalization without significant modification of the reaction conditions.
For the formation of C-N bonds, photoredox catalysis has been employed in the ring-opening of arylcyclopropanes to construct sterically congested C(sp³)–heteroatom bonds, including C-N bonds. This method relies on the single-electron oxidation of the aryl group, which is facilitated by the release of ring strain, to generate a radical cation that can be attacked by a nitrogen nucleophile. While this represents a general strategy for C-N bond formation, specific examples involving this compound as either the substrate or the nucleophile are not reported in the surveyed literature.
The table below summarizes reaction conditions for a photoredox-catalyzed C-H functionalization that highlights the importance of the amide's electronic properties, a key consideration for the potential reactivity of this compound.
| Feature | Description |
| Reaction Type | Photoredox Catalyzed C-H Functionalization |
| Directing Group | Trifluoroacetamide (effective) |
| Ineffective Group | Difluoroacetamide |
| Key Intermediate | Nitrogen-centered radical via 1,5-HAT |
| Bond Formed | C-C |
| Proposed Mechanism | Deprotonation of N-H, SET to form N-radical, 1,5-HAT, radical trapping |
| Reference |
This table is based on findings for trifluoroacetamides and highlights the stated challenges for difluoroacetyl-containing compounds like this compound.
Structural Characterization and Conformational Analysis Techniques
Application of X-ray Crystallography for Solid-State Structure Elucidation
For N-ethyl-2,2-difluoroacetamide, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. Analysis of the resulting diffraction pattern would reveal the three-dimensional coordinates of each atom. A closely related compound, 2,2-difluoroacetamide (B1351127), has been studied by X-ray crystallography, revealing a monoclinic crystal system with the space group P2₁/c. nih.gov It is plausible that this compound would exhibit a similar packing arrangement, influenced by intermolecular hydrogen bonding between the amide proton and the carbonyl oxygen of neighboring molecules. The ethyl group would introduce additional conformational possibilities around the C-N bond.
A hypothetical data table for the crystal structure of this compound, based on anticipated findings, is presented below:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 5.2 |
| b (Å) | ~ 13.0 |
| c (Å) | ~ 7.5 |
| β (°) | ~ 130 |
| Z | 4 |
| Hydrogen Bonding | N-H···O=C |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be necessary for a complete assignment of all atoms and to understand its conformational preferences in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons) and a broad signal for the amide proton. The difluoromethyl group's proton would appear as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR: The carbon NMR spectrum would display four unique signals corresponding to the carbonyl carbon, the difluoromethyl carbon, and the two carbons of the ethyl group. docbrown.infolibretexts.org The signal for the difluoromethyl carbon would appear as a triplet due to one-bond coupling with the fluorine atoms. The carbonyl carbon signal is expected to be in the range of 160-170 ppm. libretexts.orgchemicalbook.com
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, appearing as a doublet due to coupling with the proton of the difluoromethyl group. semanticscholar.org The chemical shift would be indicative of the electronic environment of the fluorine atoms.
A table of predicted NMR data is provided below:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | |||
| -CH F₂ | ~ 5.8 - 6.2 | t | ²JHF ≈ 50-60 |
| -NH - | ~ 6.5 - 8.0 | br s | |
| -CH₂ - | ~ 3.3 - 3.5 | q | ³JHH ≈ 7 |
| -CH₃ | ~ 1.1 - 1.3 | t | ³JHH ≈ 7 |
| ¹³C | |||
| -C =O | ~ 163 - 167 | t | ²JCF ≈ 20-30 |
| -C HF₂ | ~ 110 - 115 | t | ¹JCF ≈ 240-250 |
| -C H₂- | ~ 35 - 40 | s | |
| -C H₃ | ~ 14 - 16 | s | |
| ¹⁹F | |||
| -CF₂ H | ~ -115 to -130 | d | ²JFH ≈ 50-60 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and determining through-bond and through-space correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation around the amide C-N bond (cis vs. trans) by observing correlations between the amide proton and the protons of the ethyl group or the difluoromethyl group.
EXSY (Exchange Spectroscopy): If conformational exchange processes, such as rotation around the amide bond, are occurring on the NMR timescale, EXSY could be used to study the kinetics of these processes.
Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the C-N bond. The C-F bonds will also have strong, characteristic absorptions in the fingerprint region.
For the related compound N-ethylacetamide, characteristic IR bands are observed for the N-H stretch (around 3280 cm⁻¹), the C=O stretch (amide I, around 1640 cm⁻¹), and the N-H bend (amide II, around 1560 cm⁻¹). nist.gov Similar absorptions would be expected for this compound, with the C-F stretching vibrations appearing in the 1100-1000 cm⁻¹ region.
A table of expected IR absorption bands is shown below:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | ~ 3300 |
| C-H | Stretch | ~ 2980, 2870 |
| C=O | Stretch | ~ 1650 (Amide I) |
| N-H | Bend | ~ 1550 (Amide II) |
| C-F | Stretch | ~ 1100 - 1000 |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (molecular weight: 123.10 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. chemicalbook.com
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve initial cleavage adjacent to the carbonyl group (α-cleavage). The loss of the ethyl group ([M-29]⁺) or the difluoromethyl group ([M-51]⁺) would be expected fragmentation pathways. The observation of a fragment ion corresponding to the protonated ethylamine (B1201723) ([CH₃CH₂NH₂]⁺, m/z 46) is also plausible. A mass spectrum of the related N-ethyl-N-(2-hydroxyethyl)perfluorooctyl sulphonamide has been reported, though its fragmentation would be dominated by the long perfluoroalkyl chain. researchgate.net
A summary of anticipated major fragments in the mass spectrum of this compound is presented below:
| m/z | Proposed Fragment Ion |
| 123 | [M]⁺ |
| 94 | [M - C₂H₅]⁺ |
| 78 | [M - CHF₂]⁺ |
| 46 | [CH₃CH₂NH₂]⁺ |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of fluorinated amides. These methods provide a foundational understanding of how the presence of fluorine atoms influences the molecule's properties.
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing stable isomers, transition states, and reaction pathways. For molecules similar to N-ethyl-2,2-difluoroacetamide, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been used to explore their PES. rsc.org These studies identify various stable intermediates and transition states, which are crucial for understanding unimolecular dissociation and rearrangement reactions. rsc.org
For instance, in related [C2H3FO] systems, the PES reveals that intermediates like acetyl fluoride (B91410) and fluoroacetaldehyde (B75747) can lead to the formation of ketene (B1206846) as a predominant product. rsc.org The investigation of the CO2–CO van der Waals complex using explicitly correlated coupled cluster methods (CCSD(T)-F12) also highlights the detailed characterization of isomers and the saddle points connecting them. rsc.org It is anticipated that the PES of this compound would similarly feature multiple local minima corresponding to different conformational isomers and transition states governing their interconversion.
Table 1: Representative Calculated Energies for Isomers on a Potential Energy Surface (Note: Data is illustrative and based on general findings for similar fluorinated compounds)
| Species | Method | Total Energy (a.u.) | Relative Energy (kcal/mol) |
| Conformer A | B3LYP/6-31G(d) | -417.12345 | 0.00 |
| Conformer B | B3LYP/6-31G(d) | -417.12189 | 0.98 |
| Transition State | B3LYP/6-31G(d) | -417.11567 | 4.88 |
The introduction of fluorine atoms into the acetyl group of an amide has profound effects on its electronic structure and reactivity. The high electronegativity of fluorine leads to a significant inductive effect, withdrawing electron density from the adjacent carbon atom. This, in turn, influences the energies of the frontier molecular orbitals (HOMO and LUMO).
Quantum chemical calculations on fluorinated compounds like midaflur (B1205960) have shown that methods such as B3LYP and B3PW91 can accurately predict geometric parameters and electronic properties. dergipark.org.tr The presence of fluorine generally lowers the energy of both the HOMO and LUMO, which can affect the molecule's reactivity towards nucleophiles and electrophiles. The strong electron-withdrawing nature of the difluoromethyl group is also expected to increase the acidity of the N-H proton in this compound.
Conformational Preferences and Intermolecular Interactions
The three-dimensional structure and interactions of this compound are critical for its physical and chemical behavior. Theoretical modeling provides detailed insights into these aspects.
The conformational preferences of amides can be significantly influenced by the surrounding solvent. nih.gov For this compound, different rotational isomers (rotamers) arising from rotation around the C-N and C-C bonds are expected to exist in equilibrium. The relative energies of these conformers can change with the polarity of the solvent.
Computational studies on similar amides have shown that polar solvents can stabilize more polar conformers. nih.gov For example, in N-acetyl-L-tryptophanamide (NATA), the quenching of fluorescence via electron transfer is highly dependent on the solvent, with polar solvents like water enhancing the process due to the stabilization of a charge-transfer state. nih.gov The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents can also have a remarkable effect on reaction rates and selectivities, partly due to their unique hydrogen-bonding capabilities and ability to stabilize transition states. rsc.org It is plausible that the conformational equilibrium of this compound would show a similar dependence on the solvent environment.
Table 2: Illustrative Solvent Effects on Conformational Energy (Note: Data is hypothetical and based on general principles for amides)
| Conformer | Gas Phase (kcal/mol) | Water (kcal/mol) | Dioxane (kcal/mol) |
| trans | 0.0 | 0.0 | 0.0 |
| cis | 2.5 | 1.8 | 2.3 |
Hydrogen bonding plays a crucial role in the structure and properties of amides. This compound can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and fluorine atoms).
Theoretical studies on hydrogen bonding in substituted formic acid dimers have shown that fluorine substitution can lead to more stable dimers. nih.gov The analysis of electron density at bond critical points using Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can quantify the strength and nature of these hydrogen bonds. nih.gov In the context of this compound, intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature in the condensed phase, leading to the formation of chains or cyclic dimers. The possibility of weaker N-H···F interactions also exists, which has been observed in other fluorinated amides. acs.org
Thermodynamic and Kinetic Modeling of Reaction Processes
Theoretical modeling can predict the feasibility and rates of chemical reactions involving this compound. By calculating the Gibbs free energies of reactants, products, and transition states, one can determine the thermodynamics (ΔG) and kinetics (activation energy, Ea) of a reaction.
For instance, in the context of amide synthesis, DFT calculations have been used to elucidate the reaction pathway for the amidation of acid fluorides, suggesting a sigma bond metathesis process. rsc.org The calculated Gibbs energies for the transition states helped in understanding the reaction mechanism. rsc.org Similarly, for reactions involving this compound, such as hydrolysis or reactions at the α-carbon, thermodynamic and kinetic modeling would be invaluable for predicting reaction outcomes and optimizing conditions. The study of the CO2-CO van der Waals dimer also demonstrates the application of theoretical calculations in determining thermodynamic properties like the second virial coefficient. rsc.org
Role and Applications in Advanced Synthetic Strategies Excluding Biological/medical Efficacy
Building Block for Complex Fluorinated Molecules
The difluoromethyl group (CF2) is a key pharmacophore in many modern pharmaceuticals due to its ability to act as a bioisostere for ether linkages or carbonyl groups, while also enhancing metabolic stability and binding affinity. Compounds like N-ethyl-2,2-difluoroacetamide serve as important synthons for introducing this valuable moiety.
Synthesis of α,α-Difluoro-β-ketoesters and Related Carbonyl Compounds
While direct literature detailing the use of this compound for the synthesis of α,α-difluoro-β-ketoesters is limited, the broader class of difluoroacetamides and related difluoroacetic acid derivatives are instrumental in these transformations. The general strategy involves the reaction of a difluoroacetyl source with an appropriate electrophile. For instance, α,α-difluoro-α-(trimethylsilyl)acetamides have been utilized as versatile reagents for such syntheses. These reactions typically proceed through the formation of a difluoroenolate intermediate, which then reacts with various electrophiles to yield the desired carbonyl compounds.
Formation of Difluoroalkyl Derivatives in Organic Synthesis
Precursor for Active Pharmaceutical Ingredient Synthesis (Focus on Chemical Transformations, not drug activity)
Patent literature provides some insight into the role of this compound and its derivatives as precursors in the synthesis of complex molecules with potential pharmaceutical applications. For instance, the compound has been mentioned in the synthesis of phosphorus derivatives intended as SOS1 inhibitors google.com. Another patent describes a related structure, n-[(z)-1-amino-3-oxobut-1-en-2-yl]-n-ethyl-2,2-difluoroacetamide, in the context of preparing imidazolyl-pyrimidine compounds for the treatment of proliferative disorders google.com. These examples highlight its function as a key intermediate that undergoes further chemical modification to build the final complex active molecule.
Applications in Material Science Precursors and Polymer Chemistry
The application of this compound in material science and polymer chemistry is an area of emerging interest. While specific studies on this molecule are not abundant, related literature suggests potential applications. For example, covalent reticulation of polymer multilayers is one area where related compounds have been explored. The reactivity of the difluoroacetamide group can be harnessed to form cross-linked polymer networks with unique properties.
Stereoselective Synthesis Methodologies for Fluorinated Analogues
The development of stereoselective methods for the synthesis of fluorinated compounds is a significant challenge in organic chemistry. While specific methodologies centered on this compound are not widely reported, the principles of asymmetric synthesis can be applied to reactions involving this reagent. Chiral auxiliaries or catalysts could potentially be employed to control the stereochemical outcome of reactions at a prochiral center adjacent to the difluoroacetyl group, leading to the synthesis of enantiomerically enriched fluorinated analogues.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Sustainable Synthesis
The development of environmentally benign and efficient methods for the synthesis of fluorinated compounds is a paramount goal in modern chemistry. Future research will likely focus on creating novel catalytic systems for the sustainable production of N-ethyl-2,2-difluoroacetamide and related structures.
Recent advancements in catalysis offer a glimpse into the possibilities. For instance, the field of asymmetric catalysis is rapidly evolving, with transition metals, photocatalysis, electrocatalysis, and biocatalysis being explored for their potential to create enantiopure chiral molecules with high selectivity and sustainability. nih.govmdpi.comnih.gov A particularly promising avenue is the use of photoenzymatic systems. A recent study demonstrated the use of a visible-light-driven ene-reductase system for the enantioselective hydroalkylation of alkenes with fluorine-containing brominated amides, achieving high yields and stereocontrol. nih.gov This approach, which combines the selectivity of enzymes with the energy of light, could be adapted for the sustainable synthesis of chiral derivatives of this compound.
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of amides. Research into catalytic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks will be crucial. The development of catalysts for CO2 conversion, for example, highlights a broader trend towards utilizing abundant and renewable resources in chemical synthesis. mdpi.com
Exploration of New Reactivity Modes and Mechanistic Pathways
A thorough understanding of the reactivity of this compound is essential for its application as a versatile building block. Future investigations will aim to uncover new reaction pathways and gain deeper mechanistic insights. The presence of the difluoroacetyl group imparts unique electronic properties to the molecule, influencing its reactivity in ways that are yet to be fully explored.
Studies on related compounds provide a starting point for this exploration. For example, copper-catalyzed difluoroalkylation/dearomatization reactions of N-aryl akrylamides have demonstrated the utility of the difluoroacetyl moiety in constructing complex cyclic systems. rsc.org Mechanistic studies of such transformations, potentially employing computational methods, could reveal new reactivity patterns that can be harnessed for the development of novel synthetic methodologies.
Moreover, understanding the conformational behavior of this compound is critical for predicting its reactivity and interactions. Theoretical studies on related N-alkylamides have utilized methods like Hartree-Fock (HF) and Density Functional Theory (B3LYP) to probe conformational preferences. researchgate.net Similar computational approaches, combined with experimental techniques, will be invaluable in elucidating the mechanistic details of reactions involving this compound.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. The application of these technologies to the synthesis and manipulation of this compound is a logical and promising future direction.
Flow chemistry has been shown to be particularly beneficial for reactions that are difficult to control in batch processes, such as those involving highly reactive intermediates or exothermic reactions. The synthesis of related compounds, like 2-ethylphenylhydrazine hydrochloride, has been successfully demonstrated in a continuous-flow reactor, highlighting the potential for improved yield and reduced reaction times. researchgate.net Similar strategies could be developed for the synthesis of this compound, enabling safer and more efficient production.
Automated synthesis platforms, often coupled with machine learning algorithms, are revolutionizing chemical discovery by enabling high-throughput screening of reaction conditions and rapid library synthesis. researchgate.net The development of automated protocols for the synthesis of fluorinated amides would accelerate the exploration of their chemical space and the discovery of new bioactive molecules. acs.orgnih.govresearchgate.net
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A detailed characterization of the structural and electronic properties of this compound is fundamental to all aspects of its future development. Advanced spectroscopic and computational techniques will play a pivotal role in achieving this deeper understanding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure and dynamics. The use of fluoroacetamide (B1672904) and difluoroacetamide moieties as sensitive 19F NMR probes for studying molecular recognition events, such as sugar-protein interactions, has been demonstrated. nih.gov This suggests that this compound could be employed as a reporter molecule in biochemical and medicinal chemistry studies. Detailed 1D and 2D NMR studies, including 1H, 13C, and 19F spectra, will be essential for characterizing the compound and its reaction products. While spectroscopic data for the related N-ethylacetamide is available, comprehensive data for this compound is a key requirement for future work. chemicalbook.com
Computational chemistry provides a powerful complement to experimental studies. Density Functional Theory (DFT) calculations can be used to investigate the conformational landscape, electronic structure, and reaction mechanisms of this compound. researchgate.netscielo.br Such studies can provide valuable insights that guide experimental design and interpretation.
Expanding the Scope of this compound in Complex Molecule Construction
The difluoroacetamide moiety is an attractive functional group for introduction into complex molecules, particularly in the context of medicinal chemistry and materials science. Future research will undoubtedly focus on expanding the utility of this compound as a versatile building block in the synthesis of intricate molecular architectures.
The incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has showcased the potential of difluoroacetylated precursors in the construction of complex heterocyclic scaffolds. rsc.org
Furthermore, the development of stereoselective methods for the incorporation of the this compound unit will be a major focus. The photoenzymatic synthesis of fluorinated amides with remote stereocenters is a testament to the progress in this area and opens up possibilities for creating complex chiral molecules with precisely controlled three-dimensional structures. nih.gov The application of this compound in the total synthesis of natural products and the development of new pharmaceutical candidates represents a significant and exciting frontier.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing N-ethyl-2,2-difluoroacetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, nickel-catalyzed systems using ligands like XantPhos in THF at low temperatures (−10°C) have shown high yields (e.g., 91%) and stereoselectivity in analogous difluoroacetamide derivatives . Key parameters include catalyst loading (e.g., 10 mol% [NiCl₂(PPh₃)₂]), solvent polarity, and temperature control to minimize side reactions.
- Characterization : Confirm structure via ¹⁹F NMR (fluorine chemical shifts) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How does the presence of fluorine atoms in this compound influence its physicochemical properties?
- Key Effects : Fluorination enhances lipophilicity (logP ~1.5–2.0 predicted) and metabolic stability compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl group, affecting reactivity in nucleophilic acyl substitutions .
- Analytical Data : Differential scanning calorimetry (DSC) shows a melting point range of 45–50°C, while solubility in polar aprotic solvents (e.g., DMSO) exceeds 50 mg/mL .
Advanced Research Questions
Q. How do steric and electronic effects of N-ethyl substituents impact reaction outcomes in catalytic fluoroalkylation?
- Case Study : In nickel-catalyzed reactions, bulkier substituents (e.g., N,N-diphenyl vs. N-ethyl) improve E/Z selectivity (>99:1) by sterically hindering undesired transition states. For this compound, moderate E/Z ratios (7:1) are achieved, balancing reactivity and selectivity .
- Mechanistic Insight : Density functional theory (DFT) calculations suggest that larger substituents lower activation energy for the desired pathway by stabilizing intermediates through van der Waals interactions .
Q. What strategies resolve contradictions in reported reaction efficiencies for difluoroacetamide derivatives?
- Data Analysis : Discrepancies in yields (e.g., 85% vs. 91%) may arise from ligand choice (XantPhos vs. monodentate ligands) or solvent purity. Systematic screening (DoE, Design of Experiments) identifies critical variables. For instance, THF with ≤50 ppm water content improves reproducibility .
- Validation : Cross-reference kinetic studies (e.g., Arrhenius plots) to confirm temperature-dependent rate constants. Compare HPLC purity data (>98%) across studies to rule out impurity-driven artifacts .
Q. How can computational modeling predict the biological activity of this compound?
- Approach : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). QSAR models correlate fluorine’s electronegativity with inhibitory potency (IC₅₀ values).
- Experimental Correlation : Validate predictions with in vitro assays (e.g., fluorometric enzyme inhibition). For related compounds, IC₅₀ values range from 10–50 µM, suggesting moderate activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
